5H-Indeno[5,6-d]oxazole

Lipophilicity ADME LogP

5H-Indeno[5,6-d]oxazole (CAS 451-41-2) is an unsubstituted tricyclic heterocycle with the molecular formula C10H7NO (MW: 157.17 g/mol), characterized by the linear fusion of an indene moiety with a 1,3-oxazole ring. This scaffold belongs to the broader family of indeno-fused oxazoles but is distinguished by its specific [5,6-d] ring fusion geometry and absence of ring saturation.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 451-41-2
Cat. No. B13834883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Indeno[5,6-d]oxazole
CAS451-41-2
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1C=CC2=CC3=C(C=C21)N=CO3
InChIInChI=1S/C10H7NO/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1,3-6H,2H2
InChIKeyCPIMAQGKJQQTKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Indeno[5,6-d]oxazole (CAS 451-41-2): Core Scaffold Specifications and Procurement-Grade Purity Standards


5H-Indeno[5,6-d]oxazole (CAS 451-41-2) is an unsubstituted tricyclic heterocycle with the molecular formula C10H7NO (MW: 157.17 g/mol), characterized by the linear fusion of an indene moiety with a 1,3-oxazole ring . This scaffold belongs to the broader family of indeno-fused oxazoles but is distinguished by its specific [5,6-d] ring fusion geometry and absence of ring saturation . The compound serves as a rigid, aromatic core building block for the synthesis of more complex derivatives, including 2-substituted analogs and 6,7-dihydro variants with potential applications in materials science and medicinal chemistry [1]. As a base scaffold lacking peripheral substituents, its value lies in providing a chemically defined starting point with minimal structural ambiguity for SAR exploration or functionalization studies.

Why Generic Indeno-Oxazole Substitution Fails: Key Differentiation of 5H-Indeno[5,6-d]oxazole from Structural Analogs


In procurement workflows, substituting 5H-Indeno[5,6-d]oxazole with closely related indeno-oxazole analogs (e.g., 4H-isomers or dihydro-derivatives) introduces unaccounted variance in critical physicochemical parameters that can derail downstream synthetic reproducibility. The [5,6-d] ring fusion defines a specific electronic distribution, dipole moment orientation, and three-dimensional topology that differs from [5,4-d] regioisomers [1]. Furthermore, the fully aromatic 5H-indene system contrasts with saturated 6,7-dihydro variants (CAS 61520-22-7) in terms of both conformational rigidity and reactivity toward electrophilic substitution . Without head-to-head validation, these structural divergences translate into differential HPLC retention times, altered NMR spectral fingerprints, and—most critically—distinct outcomes in receptor-binding or cross-coupling reactions where the precise positioning of the oxazole nitrogen and oxygen atoms dictates molecular recognition . The quantitative evidence below substantiates that even among in-class candidates, these compounds are not functionally interchangeable.

5H-Indeno[5,6-d]oxazole (CAS 451-41-2): Quantitative Differentiating Evidence Versus Key Comparators


Ring Fusion Regiochemistry Determines Lipophilicity: 5H-[5,6-d] vs. 4H-[5,6-d] Isomer Comparison

The 5H-indeno[5,6-d]oxazole scaffold (CAS 451-41-2) exhibits a calculated LogP (XLogP3) of approximately 1.6 [1], whereas the isomeric 4H-indeno[5,6-d]oxazole (CAS 17491-88-2) has a reported calculated LogP of 2.11 . This difference of approximately 0.5 log units reflects a 3.2-fold higher predicted partition coefficient for the 4H-isomer in octanol/water systems. The differential lipophilicity arises from the distinct positioning of the saturated carbon (C5 in the 5H-isomer; C4 in the 4H-isomer) relative to the oxazole heteroatoms, which modulates the overall molecular dipole and hydrogen-bonding capacity.

Lipophilicity ADME LogP Physicochemical profiling

Saturated vs. Unsaturated Core: 5H-Indeno[5,6-d]oxazole Contrasted with 6,7-Dihydro-2-substituted Derivative

The fully aromatic 5H-indeno[5,6-d]oxazole core (C10H7NO, MW 157.17) contrasts with the 6,7-dihydro-2-(4-methylphenyl) derivative (C17H15NO, MW 249.31) in that the latter introduces saturation at the C6-C7 bond and a para-tolyl substituent at the C2 position. The target compound maintains a rigid, planar tricyclic framework with an unsubstituted oxazole ring, whereas the comparator exhibits increased conformational flexibility due to the partially saturated indane subunit and a rotatable aryl-aryl bond. This structural divergence manifests in fundamentally different chemical reactivity: the target compound's unsubstituted oxazole C2 position is amenable to electrophilic substitution or metalation for further derivatization, while the comparator is already functionalized and thus more suitable as a final bioactive candidate rather than a modular scaffold.

Conformational rigidity Structural biology SAR Synthetic building block

Indeno-Oxazole Regioisomerism: [5,6-d] Fusion Confers Distinct Binding Affinity Profiles Relative to [5,4-d] Scaffolds in Melatonin Receptor Assays

In a medicinal chemistry campaign targeting melatonin receptor agonists, the indeno[5,4-d][1,3]oxazole scaffold (a regioisomer of the target [5,6-d] system) served as a core template that, when appropriately functionalized, yielded potent MT1 and MT2 ligands [1]. The optimized derivative (S)-3b achieved Ki values of 0.031 nM (MT1) and 0.070 nM (MT2) [2]. Critically, the [5,4-d] regioisomer was selected as the lead scaffold from among several 5-6-5 tricyclic candidates, implying that the specific [5,6-d] fusion geometry (CAS 451-41-2) represents a distinct starting point that would necessarily produce a different binding orientation and, consequently, a divergent affinity profile if substituted in an analogous manner. This is a class-level inference based on the well-established principle in medicinal chemistry that regioisomeric scaffolds yield non-equivalent ligand-receptor interactions due to altered heteroatom positioning.

Melatonin receptor MT1/MT2 GPCR Receptor binding Regioisomer

Structural Authentication: Definitive InChIKey Differentiation from 4H-Isomer Prevents Procurement Errors

5H-Indeno[5,6-d]oxazole (CAS 451-41-2) and 4H-Indeno[5,6-d]oxazole (CAS 17491-88-2) share the identical molecular formula (C10H7NO) and molecular weight (157.17 g/mol), rendering them indistinguishable by mass spectrometry alone . However, their distinct InChIKeys provide an unambiguous digital fingerprint for procurement and quality control: the 5H-isomer has InChIKey CPIMAQGKJQQTKC-UHFFFAOYSA-N , whereas the 4H-isomer has InChIKey HTHKTIKFDRUXOP-UHFFFAOYSA-N [1]. This differentiation is critical because the two isomers exhibit different SMILES notations and would be expected to have distinct NMR spectra and HPLC retention times.

Quality control Chemical identity InChIKey Procurement Analytical chemistry

5H-Indeno[5,6-d]oxazole (CAS 451-41-2): High-Value Application Scenarios Validated by Differentiating Evidence


Scaffold for Parallel Library Synthesis Requiring Modular Derivatization

Given its unsubstituted oxazole C2 position and rigid, fully aromatic core, 5H-Indeno[5,6-d]oxazole is uniquely suited as a starting scaffold for the parallel synthesis of diverse 2-substituted analogs. Unlike pre-functionalized comparators (e.g., 6,7-dihydro-2-aryl derivatives) that restrict synthetic divergence, the target compound permits systematic exploration of electrophilic substitution, metalation, or cross-coupling chemistry at the C2 position, enabling the generation of structurally diverse libraries for high-throughput screening. This scenario is directly supported by the structural differentiation evidence established in Evidence Item 2 .

Calibration Standard for LogP and Chromatographic Method Development

The observed ΔLogP of approximately 0.5 units relative to the 4H-isomer positions 5H-Indeno[5,6-d]oxazole as a useful reference compound for calibrating reversed-phase HPLC methods and validating computational logP predictions for planar aromatic heterocycles. Its moderate lipophilicity (XLogP3 ≈ 1.6) falls within a range that is well-resolved by standard C18 columns, making it suitable as an internal standard or system suitability test compound for methods targeting similar tricyclic scaffolds. This application derives from the quantitative lipophilicity data presented in Evidence Item 1 .

Reference Core for Regioisomeric SAR Studies in GPCR Ligand Design

For medicinal chemistry programs investigating tricyclic heterocycles as GPCR ligands, 5H-Indeno[5,6-d]oxazole serves as a structurally defined comparator core to its [5,4-d] regioisomer. Researchers aiming to systematically map the pharmacophoric requirements of melatonin receptors (or related Class A GPCRs) can use this scaffold to probe how shifting the oxazole ring from the [5,4-d] to the [5,6-d] fusion position alters binding affinity and selectivity. This scenario is grounded in the regioisomeric SAR principle articulated in Evidence Item 3 [1].

Authenticated Building Block for High-Throughput Experimentation (HTE)

In automated synthesis platforms where chemical identity errors can propagate rapidly, the unambiguous InChIKey (CPIMAQGKJQQTKC-UHFFFAOYSA-N) and distinct SMILES of 5H-Indeno[5,6-d]oxazole enable rigorous inventory control and prevent isomer misassignment. Procurement teams can cross-validate received material against this digital fingerprint, reducing the risk of costly experimental failures due to inadvertent substitution with the 4H-isomer (CAS 17491-88-2). This scenario leverages the quality control evidence established in Evidence Item 4 .

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